![molecular formula C15H13F2N3O4 B5701432 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea](/img/structure/B5701432.png)
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea
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Overview
Description
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of difluoromethoxy and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea typically involves the reaction of 2-(difluoromethoxy)-4-methylaniline with 3-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using column chromatography or recrystallization techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea include:
1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-nitrophenyl)urea: This compound has a similar structure but with different substitution patterns on the phenyl rings.
1-[2-(Difluoromethoxy)-4-methylphenyl]-3-(2,4-difluorophenyl)urea: This compound contains additional fluorine atoms on the phenyl ring, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c1-9-5-6-12(13(7-9)24-14(16)17)19-15(21)18-10-3-2-4-11(8-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVWBJPXLTPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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